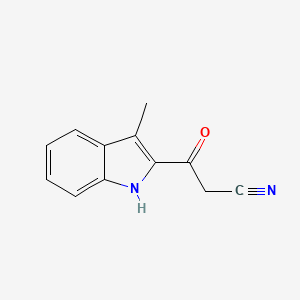

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile

描述

属性

IUPAC Name |

3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c1-8-9-4-2-3-5-10(9)14-12(8)11(15)6-7-13/h2-5,14H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXNFXCYLMFKEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=CC=CC=C12)C(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601263803 | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1414944-13-0 | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1414944-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-2-propanenitrile, 3-methyl-β-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601263803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Acylation of 3-Methyl-1H-indole with Cyanoacetic Acid and Acetic Anhydride

The most established preparation method involves the acylation of 3-methyl-1H-indole at the C-2 position using cyanoacetic acid in the presence of acetic anhydride. This reaction yields 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile (also referred to as 3-cyanoacetyl-3-methylindole).

$$

\text{3-Methyl-1H-indole} + \text{Cyanoacetic acid} \xrightarrow[\text{Ac}_2\text{O}]{\text{Heat}} \text{this compound}

$$

- Reagents: 3-methyl-1H-indole, cyanoacetic acid, acetic anhydride

- Temperature: Approximately 85 °C

- Time: Several hours under reflux

- Solvent: Often acetic anhydride acts as both reagent and solvent

- Acetic anhydride activates cyanoacetic acid to form a mixed anhydride intermediate.

- Electrophilic acylation occurs at the C-2 position of the indole ring.

- The product is a 3-oxoalkanonitrile derivative with a nitrile and ketone functional groups.

This method is supported by the work of Behbehani et al. (2009), who demonstrated the synthesis of 3-cyanoacetyl-1-methylindole under these conditions and further explored its reactivity for heterocyclic synthesis.

Alternative Synthesis Using Ethyl 3-Methyl-2-indolecarboxylate and Acetonitrile

A related synthetic approach involves the reaction of ethyl 3-methyl-2-indolecarboxylate with acetonitrile in the presence of a strong base such as sodium hydride. This method produces the corresponding 3-oxopropanenitrile derivative.

$$

\text{Ethyl 3-methyl-2-indolecarboxylate} + \text{Acetonitrile} \xrightarrow[\text{NaH}]{\text{Reflux}} \text{this compound}

$$

- Reagents: Ethyl 3-methyl-2-indolecarboxylate, acetonitrile, sodium hydride

- Temperature: Reflux conditions

- Base: Sodium hydride to deprotonate acetonitrile and promote nucleophilic substitution

This method was described in the synthesis of related heterocycles derived from this compound and demonstrates the utility of the nitrile and keto groups for further functionalization.

General Synthetic Route Summary and Data Table

Research Findings and Analytical Data

Structural Confirmation: The product's structure has been confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, IR, and mass spectrometry. X-ray crystallography has been used to confirm the stereochemical and conformational details of related hydrazone derivatives formed from this compound.

Reactivity: The methylene group adjacent to the keto and nitrile functionalities is sufficiently reactive to undergo condensation reactions with various electrophiles, enabling the synthesis of diverse heterocyclic compounds such as aminopyrazoles, aminotriazoles, pyridines, and pyrans.

Synthetic Utility: The compound serves as a versatile intermediate for the preparation of biologically active heterocycles, demonstrating the importance of the preparation methods in medicinal chemistry and drug development research.

Experimental Notes from Literature

- Melting points are typically uncorrected.

- IR spectra are recorded using KBr disks.

- NMR spectra are obtained in CDCl3 or DMSO-d6 with TMS as internal standard.

- Mass spectra are recorded at 70 eV.

- Elemental analyses confirm the purity and composition.

- Reaction monitoring by TLC and purification by recrystallization or chromatography are standard.

化学反应分析

Types of Reactions

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine group or the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) or nitro groups can be introduced under acidic conditions.

Major Products Formed

Oxidation: Hydroxylated indole derivatives.

Reduction: Amino or alcohol derivatives of the original compound.

Substitution: Halogenated or nitro-substituted indole derivatives.

科学研究应用

Antifungal Activity

Recent studies have demonstrated that derivatives of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile exhibit promising antifungal properties. For instance, research published in the Bulletin of the Korean Chemical Society reported the synthesis of various heterocyclic compounds derived from this nitrile that were tested against several fungal strains, including Aspergillus niger and Alternaria alternata. The results indicated significant antifungal activity comparable to standard antifungal agents, suggesting potential for development as therapeutic agents against fungal infections .

Table 1: Antifungal Activity of Synthesized Compounds

| Compound | Fungal Strain | Inhibition (%) |

|---|---|---|

| Compound A | Aspergillus niger | 85 |

| Compound B | Alternaria alternata | 78 |

| Compound C | Aspergillus nodulans | 80 |

Antibacterial Properties

The antibacterial activity of compounds related to this compound has also been investigated. Various studies indicate that these compounds can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The structure of the compound suggests that it may interact effectively with bacterial enzymes or cell membranes, leading to its antibacterial effects .

Table 2: Antibacterial Activity Results

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | Staphylococcus aureus | 50 µg/mL |

| Compound E | Escherichia coli | 40 µg/mL |

Anticancer Potential

The anticancer potential of this compound and its derivatives has been explored through various in vitro studies. These studies have shown that certain synthesized derivatives can induce apoptosis in cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the modulation of cell cycle progression and inhibition of key signaling pathways involved in tumor growth .

Table 3: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound F | UO-31 (Kidney Cancer) | 15 |

| Compound G | HOP-92 (Lung Cancer) | 20 |

Enzyme Inhibition Studies

Another area where this compound shows promise is in enzyme inhibition. Studies have focused on its potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases such as Alzheimer's disease. The compound's ability to inhibit this enzyme suggests it may help improve cognitive function by increasing acetylcholine levels in the brain .

Table 4: Enzyme Inhibition Activity

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| Compound H | Acetylcholinesterase | 5 |

Case Studies and Research Findings

Several case studies highlight the effectiveness of derivatives of this compound in various applications:

- Antifungal Case Study : A study synthesized a series of thiazoline derivatives linked to indole moieties, which were shown to have marked antifungal activity against multiple strains, indicating a viable path for developing new antifungal therapies .

- Anticancer Research : In a comprehensive evaluation using the NCI-60 cell line panel, certain derivatives exhibited significant growth inhibition across multiple cancer types, suggesting broad-spectrum anticancer activity .

- Enzyme Inhibition Analysis : Compounds derived from this nitrile were evaluated for their ability to inhibit acetylcholinesterase, with some achieving IC50 values indicative of strong inhibitory potential, highlighting their relevance in neuropharmacology .

作用机制

The mechanism of action of 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it may interact with signaling pathways that regulate inflammation or microbial growth.

相似化合物的比较

Structural Analogues and Substituent Effects

The biological and chemical properties of 3-(3-methyl-1H-indol-2-yl)-3-oxopropanenitrile are highly influenced by substituent positions and electronic effects. Below is a comparative analysis with structurally related compounds:

Key Observations :

- Antifungal Activity : The 3-methyl group at the indol-2 position (target compound) enhances antifungal potency compared to the 1-methyl or unsubstituted analogues .

- Electronic Effects : Electron-withdrawing groups (e.g., bromine at indol-5) increase reactivity in nucleophilic substitutions, whereas electron-donating groups (e.g., methoxy) improve solubility .

Physical and Spectral Properties

- Melting Points : The target compound melts at 203°C , whereas its 5-methoxy analogue has a lower melting point (178°C) due to reduced crystallinity .

- NMR Data : The indol-2-yl proton in the target compound resonates at δ 8.14 ppm (DMSO-d₆), distinct from the δ 7.99 ppm signal in the indol-3-yl analogue .

生物活性

3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile is a compound that has garnered attention due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.

Synthesis

The synthesis of this compound typically involves the reaction of indole derivatives with appropriate nitriles and carbonyl compounds. The compound can be synthesized via a multi-step process that includes the formation of intermediate heterocycles. For instance, one study reported the synthesis of thiazoline derivatives linked to the indole moiety through reactions involving phenacyl bromides and acrylamide derivatives .

Antifungal Activity

Research indicates that this compound exhibits significant antifungal properties. In a study assessing its efficacy against various fungi, this compound demonstrated potent activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies showed that it can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, with IC50 values indicating effective cytotoxicity. The mechanism of action appears to involve cell cycle arrest and inhibition of tubulin polymerization, similar to known chemotherapeutic agents .

Anti-inflammatory Effects

In addition to its antifungal and anticancer activities, this compound has demonstrated anti-inflammatory properties. It was found to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The IC50 values for these activities suggest that the compound could serve as a potential anti-inflammatory agent .

Study 1: Antifungal Efficacy

In a controlled study, researchers synthesized several derivatives of this compound and assessed their antifungal activity against clinical strains of Candida species. The results indicated that certain derivatives exhibited higher antifungal activity than fluconazole, a commonly used antifungal drug .

Study 2: Anticancer Mechanism

Another investigation focused on the anticancer properties of the compound. It was shown that treatment with this compound led to significant apoptosis in cancer cells, with mechanistic studies revealing that it triggered mitochondrial pathways involved in programmed cell death .

Summary of Biological Activities

| Activity Type | Target Organisms/Cells | IC50/MIC Values | Mechanism |

|---|---|---|---|

| Antifungal | Candida albicans, Aspergillus fumigatus | Varies by derivative | Disruption of fungal cell wall synthesis |

| Anticancer | HeLa, MCF-7 | 0.34 - 0.52 μM | Induction of apoptosis, tubulin inhibition |

| Anti-inflammatory | COX enzymes | 0.02 - 0.04 μM | Inhibition of prostaglandin synthesis |

常见问题

Q. What are the established synthetic routes for 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile?

The compound is synthesized via multi-component reactions, such as Knoevenagel-cyclocondensation, using precursors like 3-(1H-indol-3-yl)-3-oxopropanenitrile or substituted indoles. Catalytic methods employing imidazolium salts (e.g., {[cmdmim]I}) or acidic ionic liquids under reflux conditions in ethanol are common. These methods prioritize atom economy, high yields (~80–95%), and recyclable catalysts .

| Catalyst | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| {[cmdmim]I} | Ethanol, reflux | 92% | |

| Acidic tributyl phosphonium IL | Solvent-free, 80°C | 88% |

Q. How is structural characterization performed for this compound?

Spectroscopic techniques (FT-IR, FT-Raman, NMR, UV-Vis) and X-ray crystallography are standard. Computational methods (ELF, LOL, Fukui analysis) predict reactive sites and electron density distribution. For example, intramolecular hydrogen bonding and π-π stacking in crystal structures are validated via XRD .

Q. What safety protocols are recommended for handling this compound?

Use NIOSH/CEN-approved respiratory protection (P95 or OV/AG/P99 filters) and full chemical-resistant suits. Avoid drainage system contamination due to unknown ecotoxicity. Stability under recommended storage conditions minimizes decomposition risks .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reactivity predictions?

Discrepancies between experimental and theoretical reactivity (e.g., unexpected regioselectivity in cycloadditions) are addressed using DFT calculations. For instance, Fukui indices and molecular electrostatic potential maps clarify nucleophilic/electrophilic behavior, guiding synthetic modifications .

Q. What strategies improve selectivity in multi-component reactions involving this nitrile?

Base-mediated reactions (e.g., sodium methylate) control selectivity by stabilizing nitrile imine intermediates. For example, in [3+2] cycloadditions, stoichiometric base usage ensures carbon anion formation, directing product formation toward 5-aminopyrazoles over competing pathways .

Q. How does cocrystallization enhance purification and stability of derivatives?

Cocrystals with 3,5-dimethylpyrazole improve crystallinity and thermal stability of JAK inhibitor derivatives. This method reduces impurities during recrystallization and enables scalable production of pharmacologically active compounds .

Q. What analytical challenges arise in metabolite identification for this compound?

High-resolution mass spectrometry (HRMS) and exact mass analysis (e.g., 214.0464 Da) are critical for detecting metabolites. Fragmentation patterns and isotopic labeling help distinguish degradation products from synthetic intermediates .

Methodological Considerations

- Contradiction Analysis : Conflicting yields in catalytic reactions may stem from solvent polarity or catalyst loading variations. Systematic optimization (e.g., Design of Experiments) is advised .

- Data Gaps : Limited ecotoxicological and chronic toxicity data necessitate OECD guideline-compliant assays for comprehensive risk assessment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。